

Application Notes & Protocols: Anti-inflammatory Agent 56

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Compound of Interest

Compound Name: Anti-inflammatory agent 56

Cat. No.: B12376433

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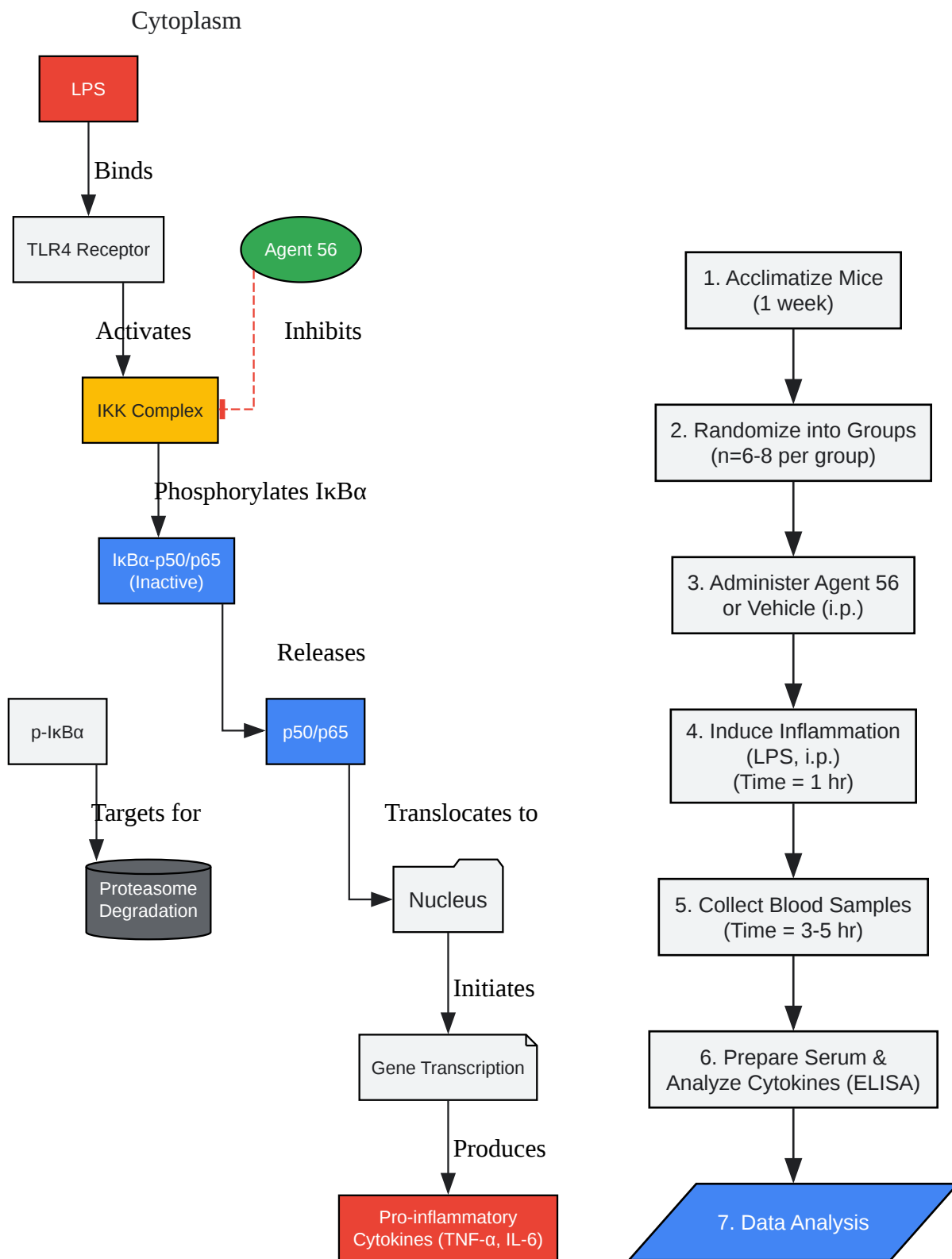
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Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1] The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF- κ B) signaling pathway is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including cytokines and chemokines.[1][2] **Anti-inflammatory Agent 56** is a potent and selective small molecule inhibitor designed to target the NF- κ B signaling cascade. These application notes provide detailed protocols for evaluating the efficacy of Agent 56 in a lipopolysaccharide (LPS)-induced acute inflammation mouse model.

Mechanism of Action

Anti-inflammatory Agent 56 exerts its effect by preventing the phosphorylation and subsequent degradation of I κ B α , the inhibitory protein of NF- κ B. In the canonical NF- κ B pathway, inflammatory stimuli like LPS (via Toll-like receptors) activate the IKK complex (I κ B kinase). IKK then phosphorylates I κ B α , leading to its ubiquitination and proteasomal degradation. This process releases the NF- κ B p50/p65 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][4] Agent 56 binds to a subunit of the IKK complex, inhibiting its kinase activity and keeping NF- κ B sequestered in the cytoplasm, thereby preventing the inflammatory cascade.



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References

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